![molecular formula C9H13N3O B2715593 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-18-8](/img/structure/B2715593.png)
2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have various applications in biochemistry, including the synthesis of DNA, RNA, and vitamins .
Synthesis Analysis
Pyrimidines can be synthesized using several methods. One common method is the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) . Halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .Molecular Structure Analysis
The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms at the 1- and 3- ring positions . The exact structure of “2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” would need to be determined through computational chemistry or X-ray crystallography.Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Pyrimidine Derivatives
Research into pyrimidine derivatives, including compounds structurally related to 2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol, has shown their potential in various therapeutic areas due to their diverse biological activities. One study focused on the synthesis of new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Compounds synthesized from 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione showed significant analgesic effects and anti-inflammatory effects in a carrageenan-induced paw edema model (Z. M. Nofal, H. Fahmy, Eman S Zarea, & W. El-Eraky, 2011).
Antiviral Activity of Pyrimidine Derivatives
Another area of interest is the antiviral properties of pyrimidine derivatives. A study involving the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines revealed that certain isomers, derived from 2,4-diamino-6-hydroxypyrimidine, exhibited inhibitory effects against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (HIV-1, HIV-2). This highlights the potential of these compounds in the development of new antiviral drugs (A. Holý, I. Votruba, M. Masojídková, G. Andrei, R. Snoeck, L. Naesens, E. De Clercq, & J. Balzarini, 2002).
Antitrypanosomal and Antiplasmodial Activities
Research into the antitrypanosomal and antiplasmodial activities of 2-aminopyrimidine derivatives has shown promising results. Novel derivatives were tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds displaying good antitrypanosomal and excellent antiplasmodial activities. These findings indicate potential applications in treating sleeping sickness and malaria (Michael Hoffelner, Usama Hassan, W. Seebacher, Johanna Dolensky, Patrick Hochegger, M. Kaiser, P. Mäser, R. Saf, & R. Weis, 2020).
Photochemistry of Pyrimidine in Aqueous Solutions
The study of the photochemistry of pyrimidine derivatives, including thymine, in frozen aqueous solutions has led to the identification of various products such as cyclobutane dimers and (6-4) photoproducts. Understanding the formation and behavior of these products under UV irradiation can contribute to the knowledge of DNA damage and repair mechanisms, which is crucial for developing strategies to mitigate UV-induced genetic mutations (M. D. Shetlar & V. Basus, 2013).
Non-Natural Nucleobase Analogues
The development of non-natural nucleobase analogues has been explored through the synthesis of 2-aminopyrimidine derivatives. These derivatives have shown potential applications in genetic research and biotechnology due to their ability to form strong base pairs with natural nucleobases. The study of these compounds can lead to advancements in genetic engineering and the development of new therapeutic strategies (K. Radhakrishnan, Namita Sharma, & L. Kundu, 2014).
Eigenschaften
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-9(11-5-10-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRWGAERAHVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
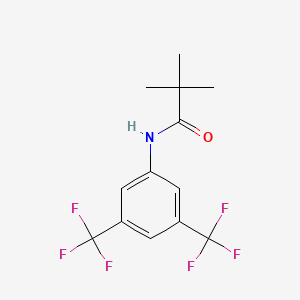
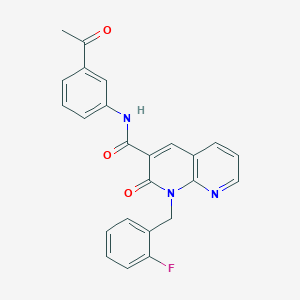
![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
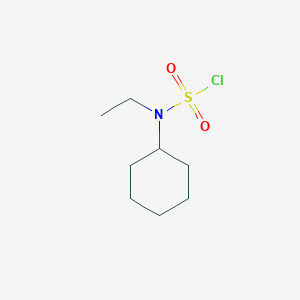
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
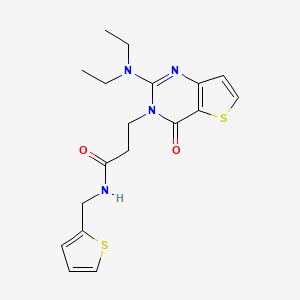
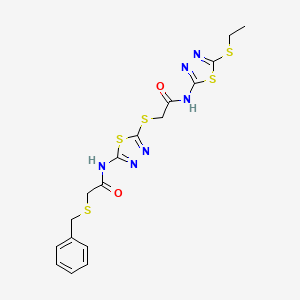
![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

